(2Z)-4,4,4-trifluoro-1-phenyl-2-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}butane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-4,4,4-trifluoro-1-phenyl-1,2,3-butanetrione 2-{[3-(trifluoromethyl)phenyl]hydrazone} is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group and a phenylhydrazone moiety, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4,4,4-trifluoro-1-phenyl-1,2,3-butanetrione 2-{[3-(trifluoromethyl)phenyl]hydrazone} typically involves the reaction of 4,4,4-trifluoro-1-phenyl-1,2,3-butanetrione with 3-(trifluoromethyl)phenylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under similar conditions as in laboratory synthesis but with enhanced control over temperature, pressure, and mixing to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-4,4,4-trifluoro-1-phenyl-1,2,3-butanetrione 2-{[3-(trifluoromethyl)phenyl]hydrazone} undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(2E)-4,4,4-trifluoro-1-phenyl-1,2,3-butanetrione 2-{[3-(trifluoromethyl)phenyl]hydrazone} has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2E)-4,4,4-trifluoro-1-phenyl-1,2,3-butanetrione 2-{[3-(trifluoromethyl)phenyl]hydrazone} involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The phenylhydrazone moiety may also play a role in its biological activity by forming stable complexes with metal ions or other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4,4-trifluoro-1-phenyl-1,2,3-butanetrione: Lacks the phenylhydrazone moiety.
3-(trifluoromethyl)phenylhydrazine: Lacks the trifluoromethyl group on the butanetrione backbone.
Uniqueness
The combination of the trifluoromethyl group and the phenylhydrazone moiety in (2E)-4,4,4-trifluoro-1-phenyl-1,2,3-butanetrione 2-{[3-(trifluoromethyl)phenyl]hydrazone} makes it unique compared to its similar compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C17H10F6N2O2 |
---|---|
Molekulargewicht |
388.26 g/mol |
IUPAC-Name |
(Z)-1,1,1-trifluoro-4-hydroxy-4-phenyl-3-[[3-(trifluoromethyl)phenyl]diazenyl]but-3-en-2-one |
InChI |
InChI=1S/C17H10F6N2O2/c18-16(19,20)11-7-4-8-12(9-11)24-25-13(15(27)17(21,22)23)14(26)10-5-2-1-3-6-10/h1-9,26H/b14-13-,25-24? |
InChI-Schlüssel |
HDSFUIFDXDXMDL-UACXVVKGSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C(=C(\C(=O)C(F)(F)F)/N=NC2=CC=CC(=C2)C(F)(F)F)/O |
Kanonische SMILES |
C1=CC=C(C=C1)C(=C(C(=O)C(F)(F)F)N=NC2=CC=CC(=C2)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.